![molecular formula C23H37N5O7 B611097 Dipeptide diaminobutyroyl benzylamide diacetate CAS No. 823202-99-9](/img/structure/B611097.png)
Dipeptide diaminobutyroyl benzylamide diacetate
Overview
Description
Dipeptide Diaminobutyroyl Benzylamide Diacetate, also known as Syn-Ake, is a small synthetic tripeptide molecule . It’s designed to mimic the functionality of Waglerin-1, a peptide found in the venom of the temple viper . This molecule has a molecular weight of less than 500 Da, which allows it to penetrate the skin easily . It’s primarily used in skincare products for its potential to reduce the appearance of wrinkles and laughter lines .
Molecular Structure Analysis
The molecular formula of Dipeptide Diaminobutyroyl Benzylamide Diacetate is C23H37N5O7 . It’s a synthetic tripeptide with a molecular weight below 500 Da .Scientific Research Applications
Anti-Aging and Wrinkle Reduction
Syn-Ake acetate is widely used in the cosmetics industry for its anti-aging properties . It works by mimicking the activity of Waglerin-1, a peptide found in the venom of the Temple Viper . This action helps to relax facial muscles, thereby reducing the appearance of wrinkles and fine lines .
Topical Peptide Treatments
As a topical peptide, Syn-Ake acetate is used in various skin treatments . It’s included in many skincare products due to its ability to improve skin texture and appearance .
Interaction with Matrix Metalloproteinases (MMPs)
Research has shown that Syn-Ake acetate interacts with MMPs, which are enzymes that break down collagen and other extracellular matrix components . This interaction could potentially slow down the aging process .
Interaction with Sirtuin 1 (SIRT1)
Syn-Ake acetate has been found to bind stably to the SIRT1 receptor . SIRT1 is a protein that is involved in cellular health and longevity, and this interaction could potentially contribute to the anti-aging effects of Syn-Ake acetate .
Antioxidant Activity
In addition to its anti-aging properties, Syn-Ake acetate also exhibits antioxidant activity . This is important for skin health, as antioxidants help to neutralize harmful free radicals that can damage skin cells .
Safety Profile
Syn-Ake acetate has been tested for safety and found to be non-toxic and non-irritating . This makes it suitable for use in a wide range of cosmetic and skincare products .
Mechanism of Action
Target of Action
Syn-Ake Acetate, also known as Dipeptide Diaminobutyroyl Benzylamide Diacetate, is a synthetic tripeptide that mimics the functionality of Waglerin-1, a peptide found in the venom of the temple viper . Its primary target is the muscular nicotinic acetylcholine receptor (mnAChR) .
Mode of Action
Syn-Ake Acetate acts as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR), effectively blocking nerve impulses that lead to muscle contractions . As the muscular nicotinic ACh receptors are reversibly blocked, the ion channel remains closed. There is no uptake of Na+ and the muscle cells stay relaxed . The transmission of nerve impulses to the muscles is inhibited and facial muscles are relaxed .
Biochemical Pathways
The biochemical pathway of Syn-Ake Acetate involves the attenuation of neuronal signal transduction , likely by binding to mnAChR . This results in the blocking of Na+ uptake at the postsynaptic membrane, which attenuates muscle cell contractions .
Pharmacokinetics
It is a small molecular weight synthetic peptide, which suggests it may have optimal skin penetration .
Result of Action
The result of Syn-Ake Acetate’s action is a visible reduction in the appearance of wrinkles and laughter lines . It enables the face to relax without losing the ability to express itself . It’s fast-acting, long-lasting, and fully reversible . New studies have confirmed that when used earlier in time, Syn-Ake Acetate helps delay the appearance of wrinkles, with age-freezing effects .
Action Environment
The action environment of Syn-Ake Acetate is primarily the skin, where it is applied topically . It is safe for topical applications and is a preservative-free, glycerine-based aqueous solution . The efficacy of Syn-Ake Acetate may be influenced by environmental factors such as the condition of the skin and the frequency of application.
Future Directions
Recent research has identified a growing consumer trend towards highly effective skincare solutions that provide visible and immediate effects . Dipeptide Diaminobutyroyl Benzylamide Diacetate, with its potential to reduce the appearance of wrinkles and delay their onset, fits well within this trend . As such, it’s likely that we’ll see continued interest and research into this molecule and similar synthetic peptides in the future .
properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3.2C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;2*1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);2*1H3,(H,3,4)/t15-,16-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGRPOJOBRRBK-SXBSVMRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231699 | |
Record name | Dipeptide diaminobutyroyl benzylamide diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
823202-99-9 | |
Record name | Dipeptide diaminobutyroyl benzylamide diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823202999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipeptide diaminobutyroyl benzylamide diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 823202-99-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPEPTIDE DIAMINOBUTYROYL BENZYLAMIDE DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38H206R00R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Syn-Ake interact with its target and what are the downstream effects?
A1: Syn-Ake is designed to mimic the activity of Waglerin 1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). It primarily targets muscle nicotinic acetylcholine receptors, specifically the muscular subtype. By competitively binding to these receptors, Syn-Ake inhibits muscle contractions, which can temporarily reduce the appearance of fine lines and wrinkles. []
Q2: What is the mechanism behind Syn-Ake's potential anti-aging effects?
A2: While Syn-Ake's muscle-relaxing properties are well-documented, its direct impact on the aging process itself requires further investigation. Research suggests that Syn-Ake may also interact with matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, and Sirtuin 1 (SIRT1), a protein linked to cellular longevity. [] Molecular docking simulations indicated a potential for Syn-Ake to bind to MMPs, particularly MMP-13, and SIRT1. Further research is needed to confirm these interactions and understand their implications for skin aging. []
Q3: Are there any computational studies on Syn-Ake and what do they suggest?
A4: Yes, molecular docking and molecular dynamic (MD) simulations have been employed to investigate Syn-Ake's interactions with potential targets. These studies suggest that Syn-Ake can stably bind to both MMP-13 and SIRT1 receptors. [] These findings provide a basis for further research into the peptide's mechanisms of action and potential anti-aging effects.
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